molecular formula C5H6N2OS B2706765 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one CAS No. 817172-26-2

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one

Cat. No.: B2706765
CAS No.: 817172-26-2
M. Wt: 142.18
InChI Key: BRJBBYOUMVBUMY-UHFFFAOYSA-N
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Description

5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one: is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of a base, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2,3-Dihydroimidazo[2,1-b]thiazol-6-ylmethylamine
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Comparison: 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

5,6-dihydro-3H-imidazo[2,1-b][1,3]thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c8-4-3-7-2-1-6-5(7)9-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJBBYOUMVBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(=O)SC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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